molecular formula C17H13FN2O2S B2994422 N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-57-6

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2994422
M. Wt: 328.36
InChI Key: XDBIGOJYMQKPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide, also known as GSK-J4, is a potent inhibitor of the Jumonji C domain-containing histone demethylases (JmjC-KDMs). This compound has received significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

  • Fluorescent Sensors : Benzimidazole and benzothiazole conjugates, similar in structure to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide, have been designed as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+ due to their significant absorption and emission spectral changes upon coordination with these ions (Suman et al., 2019).

  • Anticancer Activity : Co(II) complexes of compounds structurally related to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their fluorescence properties and anticancer activity, demonstrating potential in cancer research (Vellaiswamy & Ramaswamy, 2017).

  • Antifungal Evaluation : Structurally similar N-(4-halobenzyl)amides, which include compounds with a 4-fluorobenzyl group, have been synthesized and evaluated for their antifungal properties, showing potential as antifungal agents (Montes et al., 2016).

  • Chemodosimetric Behaviors : Thioamide derivatives of 8-hydroxyquinoline-benzothiazole, similar to the compound of interest, have been found to have highly selective fluorescence enhancing properties in the presence of Hg2+ ions, indicating their potential as chemodosimeters (Song et al., 2006).

  • Antimicrobial Activity : Benzothiazole derivatives, which are structurally related, have been evaluated for their antimicrobial activities, suggesting their potential use in combating microbial resistance (Anuse et al., 2019).

  • Positron Emission Tomography (PET) Imaging Studies : Benzamides structurally related to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide have been used in the development of PET imaging agents for studying dopamine receptors, highlighting their potential in neurological research (Mach et al., 1993).

  • Inhibitors of Stearoyl-CoA Desaturase-1 : Similar benzamide compounds have been reported as potent inhibitors of Stearoyl-CoA desaturase-1, an enzyme involved in lipid metabolism, indicating their potential in metabolic studies (Uto et al., 2009).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-14-5-1-12(2-6-14)11-20-16(21)13-3-7-15(8-4-13)22-17-19-9-10-23-17/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBIGOJYMQKPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide

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